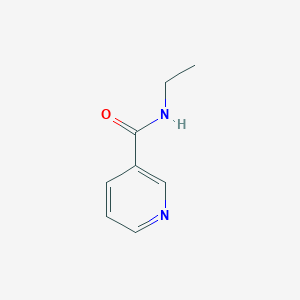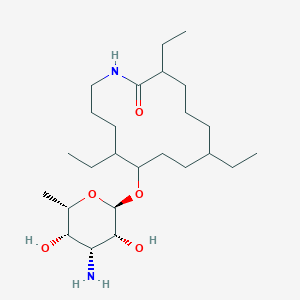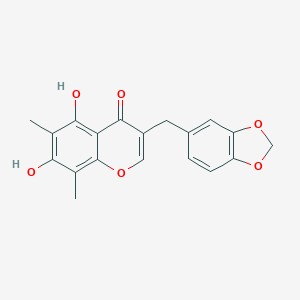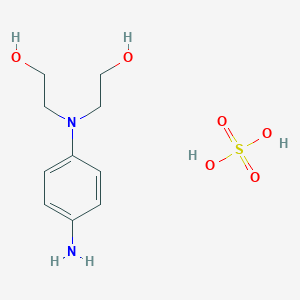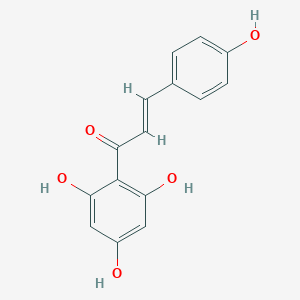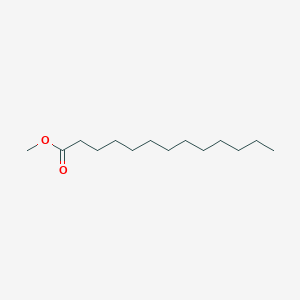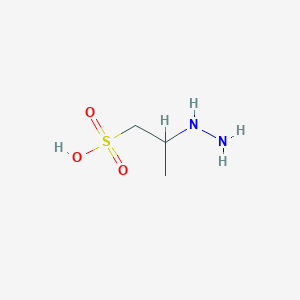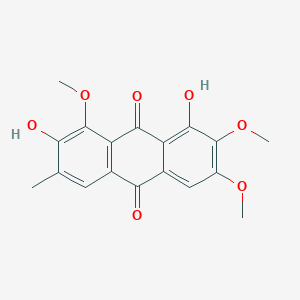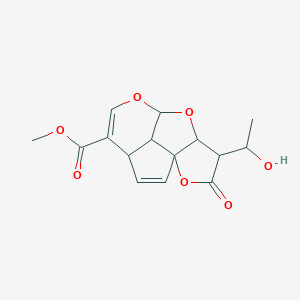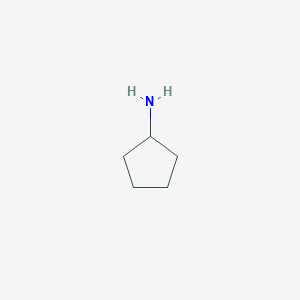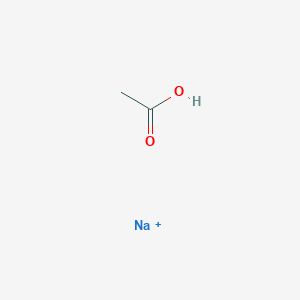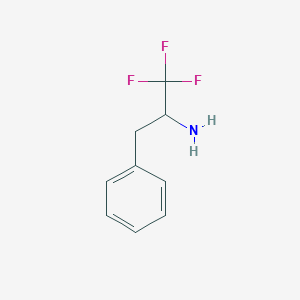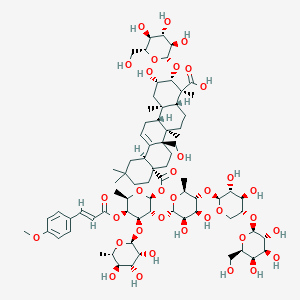![molecular formula C14H10O3 B150442 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione CAS No. 132334-71-5](/img/structure/B150442.png)
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione, also known as DMNQ, is a synthetic organic compound that has been widely used in scientific research. DMNQ is a redox-active quinone that can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate reactive oxygen species (ROS). Due to its unique chemical properties, DMNQ has been used as a tool compound to investigate the redox biology of cells and tissues.
Wirkmechanismus
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can undergo one-electron reduction to form a semiquinone radical, which can further react with oxygen to generate ROS. ROS can cause oxidative damage to cellular macromolecules, including DNA, proteins, and lipids. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which can upregulate the expression of antioxidant enzymes and phase II detoxification enzymes.
Biochemische Und Physiologische Effekte
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway in cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also upregulate the expression of antioxidant enzymes and phase II detoxification enzymes, which can enhance the cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has several advantages as a tool compound for investigating the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione is a stable and easily synthesized compound that can induce oxidative stress in a controlled manner. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. However, 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has some limitations for lab experiments. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can generate ROS non-specifically, which can cause oxidative damage to cellular macromolecules and disrupt cellular redox homeostasis. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can also induce cellular toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione. First, the molecular mechanism of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress and Nrf2-Keap1 pathway activation needs to be further elucidated. Second, the role of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione-induced oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases, needs to be further investigated. Third, new 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione derivatives with improved specificity and potency need to be developed for research and therapeutic applications. Fourth, the potential application of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione as a redox-sensitive fluorescent probe needs to be explored. Finally, the safety and toxicity of 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione in vivo need to be further evaluated for its potential clinical application.
Synthesemethoden
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can be synthesized by the oxidation of 5,8-dimethylnaphthalene with potassium permanganate in the presence of sulfuric acid. The crude product can be purified by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been widely used in scientific research as a redox-active compound to investigate the redox biology of cells and tissues. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione can induce oxidative stress and activate the Nrf2-Keap1 pathway, which plays a critical role in the cellular defense against oxidative stress. 5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione has been used to study the role of oxidative stress in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
132334-71-5 |
|---|---|
Produktname |
5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione |
Molekularformel |
C14H10O3 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5,8-dimethylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C14H10O3/c1-7-3-4-8(2)10-6-12-11(5-9(7)10)13(15)17-14(12)16/h3-6H,1-2H3 |
InChI-Schlüssel |
LLLUHGQSXAONAA-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O |
Kanonische SMILES |
CC1=C2C=C3C(=CC2=C(C=C1)C)C(=O)OC3=O |
Synonyme |
Naphtho[2,3-c]furan-1,3-dione, 5,8-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
